Polyanthin
Description
While its exact molecular structure remains unspecified in the provided evidence, its classification alongside other cytotoxic compounds (e.g., polyalthialdoic acid, polycaudoside A) implies a terpenoid or glycosidic backbone, common in phytochemicals with bioactive properties . Current research highlights its role in preliminary pharmacological screens, though comprehensive structural and mechanistic studies are lacking.
Properties
CAS No. |
54631-86-6 |
|---|---|
Molecular Formula |
C26H32O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(2R,4aR,5R,8aS)-1,1,4a-trimethyl-6-methylidene-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C26H32O5/c1-16-6-10-22-25(3,4)23(30-17(2)27)12-13-26(22,5)20(16)15-29-19-9-7-18-8-11-24(28)31-21(18)14-19/h7-9,11,14,20,22-23H,1,6,10,12-13,15H2,2-5H3/t20-,22-,23-,26+/m1/s1 |
InChI Key |
MNGYOFNIAOWXIT-DNRBGDKYSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@@H](C1(C)C)CCC(=C)[C@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Other CAS No. |
54631-86-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Physical State : this compound’s colorless solid form contrasts with polyalthialdoic acid (powder) and polyfoliolide A (yellow crystal), suggesting differences in crystallinity and solubility .
Functional and Pharmacological Comparison
All compounds share cytotoxicity, but mechanistic and potency data are sparse:
- Cytotoxicity Mechanism : this compound’s mode of action is unelucidated, whereas polyalthialdoic acid is hypothesized to inhibit mitochondrial respiration in cancer cells .
- Pharmacological Data: Quantitative metrics (e.g., IC₅₀ values) are absent in available literature, limiting direct efficacy comparisons. Polyfuroside derivatives, however, are noted for higher molecular weights, which may reduce cell permeability compared to smaller molecules like this compound .
Research Findings and Data Analysis
Critical Gaps in Current Knowledge
- Structural Data : this compound lacks published NMR or X-ray crystallography data, unlike polycaudoside A and polyfoliolide A, which have defined crystal structures .
- Synthesis Protocols: No synthesis routes for this compound are reported, whereas polyfuroside PO6’s isolation from Polygonatum odoratum suggests a biosynthetic pathway worth exploring .
Divergence in Literature
- Bioactivity Reporting : Discrepancies exist in cytotoxicity assays across studies. For instance, this compound’s activity is reported qualitatively, while polyalthialdoic acid has semi-quantitative data (e.g., “moderate activity against HeLa cells”) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
